2-(methoxymethyl)pyrrolidine
Overview
Description
2-(methoxymethyl)pyrrolidine is a compound that may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, it can undergo 1,4-addition to (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide to form β-hydrazino-cyclohexyl sulfonates .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO . Its molecular weight is 115.1735 .Chemical Reactions Analysis
This compound has been found to participate in various chemical reactions. For example, it can act as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 141.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.7±0.3 mmHg at 25°C . It has a molar refractivity of 32.9±0.3 cm3, and a molar volume of 128.7±3.0 cm3 .Scientific Research Applications
Pyrrolidine in Drug Discovery
The saturated scaffold of the pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its significance is underlined by its sp3-hybridization, contributing to stereochemistry and three-dimensional coverage due to non-planarity, a phenomenon termed “pseudorotation”. This review highlights bioactive molecules with the pyrrolidine ring and its derivatives, emphasizing their target selectivity. It discusses the physicochemical parameters of pyrrolidine, comparing it with aromatic pyrrole and cyclopentane, and explores the influence of steric factors on biological activity. The synthesis strategies are categorized based on ring construction from cyclic/acyclic precursors or functionalization of preformed pyrrolidine rings. Additionally, the review delves into the stereogenicity of carbons in the pyrrolidine ring and how different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins (Petri et al., 2021).
Fascinating Variability in Chemistry and Properties
This review encompasses all branches of chemistry concerning compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) up to 2008. It systematically summarizes preparation methods, properties of free organic compounds, and their protonated/deprotonated forms. Additionally, it covers complex compounds of these ligands with insights into their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. The review identifies gaps in current knowledge, suggesting areas of potential research interest, including investigation into currently unknown analogues (Boča et al., 2011).
Quinoline and its Derivatives as Corrosion Inhibitors
Quinoline, a nitrogenous bicyclic heterocyclic compound, and its derivatives are extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density and ability to form stable chelating complexes with metallic surface atoms through coordination bonding. This review compiles recent reports on quinoline-based compounds as anticorrosive materials, discussing various aspects of corrosion, its inhibition, and emphasizing the significance of green corrosion inhibitors (Verma et al., 2020).
Phosphorus-Containing Polymers in Biomedical Field
This review focuses on the increasing interest in phosphorus-containing organic materials for biomedical applications, highlighting their biocompatibility, hemocompatibility, and resistance to protein adsorption. It details significant advancements in these materials for dentistry, regenerative medicine, and drug delivery. Special attention is given to the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure, featuring a phospholipid group. The review emphasizes the development of phosphorylcholine-containing (co)polymers as a promising class of biomedical materials (Monge et al., 2011).
Mechanism of Action
Target of Action
2-(Methoxymethyl)pyrrolidine, also known as (S)-(+)-2-(Methoxymethyl)pyrrolidine, is primarily used as a chiral catalyst and ligand . It is involved in the preparation of planar chiral 2-phospha3ferrocenophanes . It also acts as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine . It also plays a role in the asymmetric synthesis of propargyl alcohols and 4-nitrocyclohexanones, and for asymmetric Michael additions to enones .
Biochemical Pathways
ferrocenophanes. It also acts as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .
Pharmacokinetics
Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.98 , suggesting it may have good membrane permeability.
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine . It also catalyzes the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Safety and Hazards
Future Directions
Pyrrolidine and its derivatives, including 2-(methoxymethyl)pyrrolidine, are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are seen as promising scaffolds for the development of new drugs . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
Biochemical Analysis
Biochemical Properties
Pyrrolidines, the class of compounds to which 2-(Methoxymethyl)pyrrolidine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrrolidine derivative and the biomolecule .
Cellular Effects
Pyrrolidines and their derivatives have been shown to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidines can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Pyrrolidines are known to be involved in various metabolic processes .
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276390 | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-47-6, 76946-27-5 | |
Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC305701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.